molecular formula C10H18ClNO2 B12893472 2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 919111-17-4

2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B12893472
CAS No.: 919111-17-4
M. Wt: 219.71 g/mol
InChI Key: HKRDDXWUFHBXLN-QMMMGPOBSA-N
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Description

(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is a chiral compound featuring a pyrrolidine ring, a chloroacetyl group, and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed.

Major Products Formed

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetyl group and the methoxypropan-2-yl substituent differentiates it from other pyrrolidine derivatives .

Properties

CAS No.

919111-17-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H18ClNO2/c1-10(2,14-3)8-5-4-6-12(8)9(13)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

HKRDDXWUFHBXLN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)([C@@H]1CCCN1C(=O)CCl)OC

Canonical SMILES

CC(C)(C1CCCN1C(=O)CCl)OC

Origin of Product

United States

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